molecular formula C29H31NO9S3 B11027920 Tetramethyl 5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11027920
M. Wt: 633.8 g/mol
InChI Key: YEFNRGJDPMPANJ-UHFFFAOYSA-N
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Description

Tetramethyl 5’,5’-dimethyl-6’-(2-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Tetramethyl 5’,5’-dimethyl-6’-(2-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the methylbutanoyl and tetracarboxylate groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

Tetramethyl 5’,5’-dimethyl-6’-(2-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tetramethyl 5’,5’-dimethyl-6’-(2-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tetramethyl 5’,5’-dimethyl-6’-(2-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Tetramethyl 5’,5’-dimethyl-6’-(2-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C29H31NO9S3

Molecular Weight

633.8 g/mol

IUPAC Name

tetramethyl 5',5'-dimethyl-6'-(2-methylbutanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C29H31NO9S3/c1-9-14(2)23(31)30-16-13-11-10-12-15(16)17-22(28(30,3)4)40-19(25(33)37-6)18(24(32)36-5)29(17)41-20(26(34)38-7)21(42-29)27(35)39-8/h10-14H,9H2,1-8H3

InChI Key

YEFNRGJDPMPANJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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